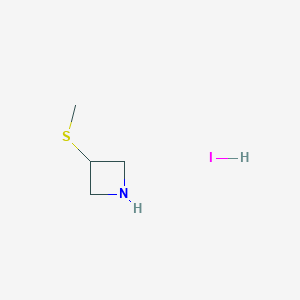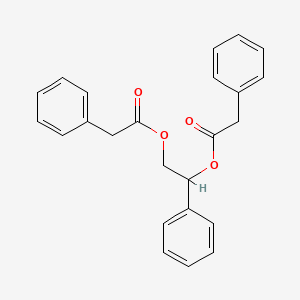
2,4-Dichloro-5-ethenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-ethenylpyridine is a chemical compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an ethenyl group at the 5th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethenylpyridine typically involves the chlorination of 5-ethenylpyridine. The process can be carried out using chlorine gas in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-ethenylpyridine is fed into a reactor along with chlorine gas. The reaction mixture is then heated to the desired temperature, and the product is subsequently purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-5-ethenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2,4-dichloro-5-ethylpyridine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield derivatives like 2,4-diamino-5-ethenylpyridine.
- Oxidation reactions produce compounds such as 2,4-dichloro-5-pyridinecarboxaldehyde.
- Reduction reactions result in 2,4-dichloro-5-ethylpyridine.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-ethenylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-ethenylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and targets can vary, but typically involve disruption of enzyme activity or cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloropyridine: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-methylpyridine: Contains a methyl group instead of an ethenyl group, affecting its chemical reactivity and applications.
2,4-Dichloro-5-fluoropyridine: The presence of a fluorine atom alters its electronic properties and reactivity.
Uniqueness: 2,4-Dichloro-5-ethenylpyridine is unique due to the presence of both chlorine atoms and an ethenyl group, which confer distinct reactivity patterns and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C7H5Cl2N |
|---|---|
Molekulargewicht |
174.02 g/mol |
IUPAC-Name |
2,4-dichloro-5-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h2-4H,1H2 |
InChI-Schlüssel |
YGWXCNFBXNNZQY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CN=C(C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)




![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)

